Csf1R-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H38N8O4 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C30H38N8O4/c1-17-22(31-18(2)27(17)35-26(39)16-38-11-9-37(6)10-12-38)14-21-20-8-7-19(13-23(20)33-28(21)40)32-29(41)34-25-15-24(42-36-25)30(3,4)5/h7-8,13-15,31H,9-12,16H2,1-6H3,(H,33,40)(H,35,39)(H2,32,34,36,41)/b21-14- |
InChI Key |
YLKFFTVAKILRBN-STZFKDTASA-N |
Isomeric SMILES |
CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Csf1R-IN-3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and monocytes[1][2]. Its dysregulation is implicated in various pathologies, notably cancer and inflammatory diseases, primarily through its role in modulating tumor-associated macrophages (TAMs) and microglia[3][4]. Csf1R-IN-3 is a potent and orally active small molecule inhibitor specifically designed to target the tyrosine kinase activity of CSF1R. This guide elucidates the detailed mechanism of action of this compound, presenting its impact on cellular signaling, summarizing key quantitative data, and providing representative experimental protocols for its study.
The CSF1R Signaling Pathway
The CSF1R is a receptor tyrosine kinase activated by its two cognate ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34)[4][5]. The binding of either ligand to the extracellular domain of CSF1R induces receptor homodimerization[3][6]. This conformational change triggers the autophosphorylation of several tyrosine residues within the intracellular kinase domain[7].
These newly created phosphotyrosine sites serve as docking platforms for various downstream signaling and adapter proteins, including GRB2, PI3K (p85 subunit), and PLCγ2[1][5]. The recruitment of these effectors initiates a cascade of intracellular signaling pathways, most notably:
-
PI3K/AKT Pathway: Crucial for mediating cell survival and proliferation[8][9].
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in promoting cellular proliferation and differentiation[3][6].
-
JAK/STAT Pathway: Also contributes to cellular proliferation and survival signals[8].
Collectively, the activation of these pathways governs the essential functions of macrophages, including their differentiation from monocytic precursors, survival in tissues, and specific functional polarization[10]. In the tumor microenvironment (TME), persistent CSF1R signaling often leads to the polarization of TAMs towards an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions[3].
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Csf1R-IN-3: A Novel Inhibitor for Cancer Immunotherapy
A deep dive into the discovery, synthesis, and mechanism of action of a potent and selective CSF1R inhibitor with promising therapeutic potential in colorectal cancer.
Introduction
Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages.[1] In the tumor microenvironment, signaling through CSF1R is crucial for the function of tumor-associated macrophages (TAMs), which are often associated with promoting tumor growth, angiogenesis, and metastasis, while suppressing anti-tumor immunity. Consequently, inhibiting CSF1R has emerged as a promising strategy in cancer therapy, particularly in enhancing the efficacy of immunotherapies. This whitepaper details the discovery, synthesis, and biological evaluation of Csf1R-IN-3, a potent and orally active CSF1R inhibitor.
Discovery and Design
This compound, also identified as compound 21 in its discovery publication, was developed through a focused drug discovery effort aimed at identifying novel, potent, and selective inhibitors of CSF1R for the treatment of colorectal cancer.[2] The discovery process likely involved the screening of a chemical library followed by structure-activity relationship (SAR) studies to optimize the lead compounds for potency, selectivity, and desirable pharmacokinetic properties.
Synthesis of this compound
While the specific, step-by-step synthetic route for this compound is detailed in the primary literature, a general overview of the synthesis of similar small molecule kinase inhibitors involves a multi-step process. Typically, this would begin with commercially available starting materials and proceed through a series of chemical reactions to build the core scaffold of the molecule. Subsequent steps would involve the addition of various functional groups to achieve the final structure of this compound. The purification and characterization of the final compound and its intermediates would be confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Mechanism of Action
This compound has demonstrated potent inhibitory activity against its target kinase. The key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| IC50 (CSF1R) | 2.1 nM | [2] |
The mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domain of the CSF1R protein. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby inhibiting all downstream signaling pathways.[3] This leads to a reduction in the proliferation and survival of TAMs within the tumor microenvironment.[2]
Furthermore, this compound has been shown to reprogram M2-like pro-tumoral macrophages towards an M1-like anti-tumoral phenotype and enhance anti-tumor immunity, contributing to its efficacy in colorectal cancer models.[2]
CSF1R Signaling Pathway
The binding of CSF1R's ligands, CSF-1 and IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt pathway, which is crucial for macrophage survival, proliferation, and differentiation.[6]
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Kinase Inhibitory Assay
The inhibitory activity of this compound against the CSF1R kinase was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A generalized protocol would involve:
-
Reagents: Recombinant human CSF1R kinase domain, a suitable substrate peptide (e.g., a poly-GT peptide), ATP, and detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).
-
Procedure:
-
The CSF1R enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the detection reagents are added.
-
The plate is read on a suitable plate reader to measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cellular Proliferation Assay
The anti-proliferative activity of this compound on cancer cells can be assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. A typical workflow is as follows:
-
Cell Culture: Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Assay: The viability reagent is added to the wells, and the signal (absorbance or luminescence) is measured according to the manufacturer's protocol.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: General experimental workflows for biochemical and cellular assays.
Conclusion
This compound is a potent and selective inhibitor of CSF1R that has demonstrated significant potential as a therapeutic agent for colorectal cancer. Its mechanism of action, which involves the inhibition of TAMs and the enhancement of anti-tumor immunity, aligns with current strategies in cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-3 biological activity and targets
An In-Depth Technical Guide to the Biological Activity and Targets of Csf1R-IN-3
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation, survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their progenitors.[1][2][3] Its activation by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), triggers downstream signaling cascades crucial for innate immunity and tissue homeostasis.[1][2][4] In the context of oncology, the CSF1/CSF1R axis is frequently implicated in tumorigenesis, primarily through its role in promoting the pro-tumoral functions of tumor-associated macrophages (TAMs).[5][6] this compound is a potent and orally active small-molecule inhibitor designed to target this receptor, offering a promising therapeutic strategy for cancer immunotherapy.[7] This guide provides a comprehensive overview of the biological activity, molecular targets, and experimental validation of this compound.
Quantitative Data: Inhibitory Potency
The primary quantitative measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of its target kinase by 50%. This compound has demonstrated high potency against its primary target.
| Compound | Target | IC50 (nM) |
| This compound | Csf1R | 2.1[7] |
Molecular Targets and Mechanism of Action
Primary Target: CSF1R
The principal molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R).[7] By binding to the ATP-binding pocket within the kinase domain of CSF1R, the inhibitor prevents the autophosphorylation of tyrosine residues that is essential for the receptor's activation.[5] This blockade effectively abrogates the downstream signaling cascades that mediate the biological effects of CSF-1 and IL-34.
Mechanism of Action
The therapeutic effect of this compound is primarily achieved through the modulation of the tumor microenvironment (TME). Its mechanism involves:
-
Inhibition of Macrophage Proliferation and Survival: By blocking CSF1R signaling, this compound depletes the population of TAMs, which are often abundant in solid tumors and contribute to an immunosuppressive environment.[5][6]
-
Suppression of Macrophage Migration: The inhibitor impedes the recruitment of monocytes and macrophages to the tumor site.[7]
-
Reprogramming of Macrophage Phenotype: this compound promotes the repolarization of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[7]
-
Enhancement of Anti-Tumor Immunity: By reducing the number of M2 macrophages and promoting an M1 phenotype, the inhibitor helps to alleviate immunosuppression within the TME, thereby enhancing the efficacy of the host's anti-tumor immune response.[7]
Signaling Pathways and Visualizations
Csf1R Signaling Pathway
Upon binding of its ligands (CSF-1 or IL-34), CSF1R dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling adaptors and enzymes, leading to the activation of multiple downstream pathways, including the PI3K/AKT, JNK, and ERK1/2 pathways, which collectively regulate cell survival, proliferation, and differentiation.[4][8]
Caption: Csf1R signaling cascade upon ligand binding.
Mechanism in the Tumor Microenvironment
This compound modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs). It blocks the recruitment of monocytes, inhibits the survival of existing TAMs, and repolarizes them from a tumor-promoting M2 phenotype to a tumor-fighting M1 phenotype, thereby enhancing T-cell mediated anti-tumor activity.
Caption: this compound action in the tumor microenvironment.
Experimental Protocols
The characterization of this compound involves a series of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and therapeutic efficacy.
1. Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the in vitro potency of this compound against the isolated Csf1R kinase domain.
-
Methodology:
-
Recombinant human Csf1R kinase domain is incubated in a kinase buffer.
-
A synthetic peptide substrate (e.g., poly-Glu-Tyr) and ATP (often radiolabeled [γ-³²P]ATP) are added.
-
The reaction is initiated in the presence of serial dilutions of this compound or a vehicle control (DMSO).
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via methods like scintillation counting for radiolabeled ATP or using fluorescence/luminescence-based assays (e.g., ADP-Glo™).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Csf1R Phosphorylation Assay
-
Objective: To confirm target engagement and inhibitory activity in a cellular context.
-
Methodology:
-
A Csf1R-dependent cell line (e.g., human THP-1 monocytes or mouse M-NFS-60 myeloblastic cells) is serum-starved to reduce basal signaling.[9]
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with a recombinant CSF-1 ligand to induce Csf1R phosphorylation.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
The levels of phosphorylated Csf1R (p-Csf1R) and total Csf1R are measured using Western blot or a sandwich ELISA with specific antibodies.[10]
-
Downstream markers like p-ERK can also be assessed to confirm pathway inhibition.[9]
-
3. Macrophage Polarization Assay
-
Objective: To assess the ability of this compound to reprogram M2 macrophages to an M1 phenotype.
-
Methodology:
-
Human or murine bone marrow-derived macrophages (BMDMs) are generated.
-
Macrophages are polarized towards an M2 phenotype by treatment with IL-4 and IL-13.
-
The M2-polarized macrophages are then treated with this compound for 24-48 hours.
-
The expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, CD206, IL-10) is analyzed via quantitative real-time PCR (qRT-PCR) for mRNA levels or flow cytometry for cell surface markers.
-
Cytokine secretion into the culture medium can be measured by ELISA.
-
4. In Vivo Colorectal Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are subcutaneously injected with human colorectal cancer cells.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a predetermined dose and schedule.[7]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis (e.g., immunohistochemistry for macrophage markers like F4/80 or CD163).
-
General Experimental Workflow
The preclinical validation of a targeted inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Standard workflow for Csf1R inhibitor validation.
Conclusion
This compound is a highly potent inhibitor of the CSF1R kinase. Its biological activity is centered on the modulation of macrophages within the tumor microenvironment, leading to reduced immunosuppression and enhanced anti-tumor immunity. Through the inhibition of macrophage migration, depletion of pro-tumoral M2 macrophages, and reprogramming towards an anti-tumoral M1 phenotype, this compound demonstrates significant potential as a therapeutic agent, particularly in the treatment of solid tumors like colorectal cancer.[7] The robust preclinical data, validated through a series of established biochemical and cellular protocols, provides a strong rationale for its further development.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of Csf1R-IN-3
An In-Depth Technical Guide to the In Vitro Characterization of Csf1R-IN-3
This technical guide provides a comprehensive overview of the , a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). The information presented is primarily derived from the study by Lv et al. (2021), which details the discovery and evaluation of this compound, identified therein as compound 21 .[1][2][3]
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of Csf1R inhibitors. It offers a detailed look at the biochemical and cellular assays performed to determine the potency, selectivity, and mechanism of action of this compound.
Data Presentation
The in vitro activity of this compound was evaluated through a series of biochemical and cellular assays. The quantitative data from these studies are summarized below for clear comparison.
Table 1: Biochemical Kinase Inhibitory Activity
| Kinase Target | This compound (Compound 21) IC50 (nM) | Sunitinib IC50 (nM) | PLX3397 IC50 (nM) |
| Csf1R | 2.1 | 28.3 | 15.6 |
| c-Kit | >1000 | 15.6 | 28.3 |
| FLT3 | >1000 | 2.1 | 1.5 |
| KDR (VEGFR2) | 158.6 | 2.1 | 164.2 |
| PDGFRβ | 165.2 | 1.8 | 156.3 |
Data sourced from Lv Q, et al. J Med Chem. 2021.[1][2][3]
Table 2: Cellular Antiproliferative Activity
| Cell Line | This compound (Compound 21) IC50 (µM) | Sunitinib IC50 (µM) | PLX3397 IC50 (µM) |
| HCT116 (Human colorectal carcinoma) | 0.52 | 3.21 | >10 |
| HT29 (Human colorectal adenocarcinoma) | 1.21 | 5.62 | >10 |
| SW620 (Human colorectal adenocarcinoma) | 0.98 | 4.58 | >10 |
Data sourced from Lv Q, et al. J Med Chem. 2021.[1][2][3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Csf1R Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of Csf1R by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Csf1R enzyme
-
Poly(E,Y)4:1 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Sunitinib, PLX3397) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the Csf1R enzyme and the Poly(E,Y) substrate in the kinase buffer.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116, HT29, and SW620 cell lines
-
Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Sunitinib, PLX3397) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the Csf1R signaling pathway and the workflows of the key experimental assays.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
References
- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
The Selectivity Profile of Csf1R-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Csf1R-IN-3, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This document summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and orally active inhibitor of CSF1R with a reported half-maximal inhibitory concentration (IC50) of 2.1 nM. It has demonstrated anti-proliferative activity in colorectal cancer models by suppressing macrophage migration and reprogramming M2-like macrophages to a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity. While specific kinase selectivity panel data for this compound is not extensively available in the public domain, this guide provides context by presenting the selectivity profiles of other well-characterized CSF1R inhibitors.
Quantitative Selectivity Profile
A comprehensive kinase selectivity profile for this compound is not publicly available. To illustrate the concept and importance of a selectivity profile for a CSF1R inhibitor, the following tables summarize the inhibitory activities of other notable CSF1R inhibitors—Pexidartinib, Sotuletinib, and Vimseltinib—against a panel of kinases. This data is crucial for understanding the potential for off-target effects and for guiding further preclinical and clinical development.
Table 1: Selectivity Profile of Pexidartinib
| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 13 | 1 |
| c-KIT | 27 | 2.1 |
| FLT3 | 160 | 12.3 |
Data compiled from publicly available sources.[1]
Table 2: Selectivity Profile of Sotuletinib
| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 1 | 1 |
| Closest RTK homologs | >1000 | >1000 |
Sotuletinib demonstrates high selectivity for CSF1R over its closest receptor tyrosine kinase homologs.[2][3]
Table 3: Selectivity Profile of Vimseltinib
| Kinase | Fold Selectivity vs. CSF1R |
| CSF1R | 1 |
| FLT3 | >500 |
| KIT | >500 |
| PDGFRA | >500 |
| PDGFRB | >500 |
| Other (294 kinases) | >1000 |
Vimseltinib was profiled against approximately 300 human kinases and demonstrated high selectivity for CSF1R.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CSF1R inhibitors.
Biochemical Kinase Inhibition Assays
3.1.1. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of CSF1R kinase activity.
-
Materials:
-
Recombinant human CSF1R kinase
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
LanthaScreen™ Tb-pY20 antibody
-
TR-FRET dilution buffer
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mixture in 1X kinase buffer.
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Prepare a 2X EDTA/antibody mixture in TR-FRET dilution buffer.
-
Add 10 µL of the 2X EDTA/antibody mixture to each well to stop the reaction and allow for detection.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
The ratio of the emissions is used to calculate the percent inhibition.
-
3.1.2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human CSF1R kinase
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound in kinase assay buffer.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Cellular Assays
3.2.1. M-NFS-60 Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit CSF1-dependent proliferation of the murine myeloblastic M-NFS-60 cell line.
-
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant murine M-CSF
-
MTT reagent
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in culture medium containing M-CSF.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for another 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.2.2. THP-1 Phospho-ERK Cellular Assay
This assay measures the inhibition of CSF1-induced phosphorylation of ERK, a downstream effector of CSF1R signaling, in the human monocytic THP-1 cell line.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human M-CSF
-
Lysis buffer
-
Antibodies against phospho-ERK and total ERK
-
Detection reagents (e.g., for Western blot or ELISA)
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Starve THP-1 cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with M-CSF for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Analyze the levels of phospho-ERK and total ERK by Western blot or a specific ELISA kit.
-
Visualizations
CSF1R Signaling Pathway
Caption: The CSF1R signaling cascade.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for inhibitor selectivity profiling.
References
Methodological & Application
Csf1R-IN-3: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Csf1R-IN-3, a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound has demonstrated significant potential in cancer immunotherapy research, particularly in the context of colorectal cancer, by modulating the tumor microenvironment.
Introduction
This compound is a small molecule inhibitor with high affinity for CSF1R, exhibiting a half-maximal inhibitory concentration (IC50) of 2.1 nM.[1][2] Its mechanism of action involves the suppression of macrophage migration and the reprogramming of M2-like tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[1][2] These characteristics make this compound a valuable tool for studying the role of CSF1R signaling in cancer biology and for the preclinical evaluation of novel immunotherapeutic strategies.
CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages.[3][4][5] Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), CSF1R dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation. In the context of cancer, the CSF1/CSF1R axis is often exploited by tumors to recruit and polarize macrophages towards an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis. This compound acts by blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its activation and downstream signaling.
Figure 1: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line / Condition | Value (IC50) | Reference |
| CSF1R Kinase Inhibition | Biochemical Assay | 2.1 nM | [1][2] |
| Anti-proliferative Activity | Colorectal Cancer Cells | Potent | [1][2] |
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Lines:
-
Murine colorectal cancer cell line: MC-38
-
Human colorectal cancer cell line: HCT116
-
Murine macrophage cell line: RAW264.7
-
-
Culture Medium:
-
For MC-38 and HCT116 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For RAW264.7 cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to assess the anti-proliferative effect of this compound on colorectal cancer cells.
Materials:
-
MC-38 or HCT116 cells
-
96-well plates
-
DMEM with 10% FBS
-
This compound
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Seed MC-38 or HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for 24 to 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Macrophage Migration Assay (Transwell Assay)
This protocol evaluates the inhibitory effect of this compound on macrophage migration.[6]
Materials:
-
RAW264.7 macrophages
-
MC-38 or HCT116 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free RPMI-1640 medium
-
RPMI-1640 with 10% FBS
-
This compound
-
Crystal violet staining solution
Procedure:
-
Preparation of Conditioned Medium (CM): Culture MC-38 or HCT116 cells to 70-80% confluency. Replace the medium with serum-free DMEM and incubate for 24 hours. Collect the supernatant, centrifuge to remove cell debris, and store as CM.
-
Seed 600 µL of CM in the lower chamber of the 24-well plate.
-
Resuspend RAW264.7 macrophages in serum-free RPMI-1640 at a density of 1 x 10⁵ cells/mL.
-
Pre-treat the macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Add 100 µL of the pre-treated macrophage suspension to the upper chamber of the Transwell inserts.
-
Incubate for 24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the migrated cells in several random fields under a microscope.
Protocol 3: Macrophage Polarization Assay (Flow Cytometry)
This protocol is used to determine the effect of this compound on reprogramming M2-polarized macrophages to an M1 phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW264.7 cells
-
Recombinant mouse IL-4 and IL-13 (for M2 polarization)
-
Recombinant mouse IFN-γ and LPS (for M1 polarization)
-
This compound
-
Fluorescently conjugated antibodies against M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers.
-
Flow cytometer
Procedure:
-
M2 Polarization: Culture BMDMs or RAW264.7 cells in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours to induce M2 polarization.
-
Treat the M2-polarized macrophages with various concentrations of this compound or vehicle (DMSO) for an additional 24 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers according to the manufacturer's protocols.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing M1 and M2 markers.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Figure 2: General experimental workflow for in vitro characterization of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for more detailed information.[1][6]
References
- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Csf1R-IN-3 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (Csf1R) is a critical regulator of macrophage survival, proliferation, and differentiation. In the tumor microenvironment (TME), Csf1R signaling is instrumental in maintaining a population of tumor-associated macrophages (TAMs) that are predominantly immunosuppressive (M2-like phenotype), contributing to tumor growth, angiogenesis, and metastasis. Csf1R-IN-3 is a potent and orally active small molecule inhibitor of Csf1R, with a reported IC50 of 2.1 nM.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor progression in mouse models of colorectal cancer by modulating the TME.[3][4] Specifically, this compound has been shown to suppress the migration of macrophages, reprogram M2-like macrophages to a pro-inflammatory M1 phenotype, and enhance anti-tumor immunity.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of cancer, including detailed protocols for its preparation and administration, as well as methods for evaluating its therapeutic efficacy and impact on the tumor microenvironment.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor, specifically targeting the Csf1R. The binding of ligands, such as CSF-1 and IL-34, to Csf1R triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation.[5][6] By inhibiting the kinase activity of Csf1R, this compound effectively blocks these downstream signals, leading to the depletion of TAMs and a shift in their polarization from an M2 to an M1 phenotype. This remodeling of the TME alleviates immunosuppression and promotes an anti-tumor immune response.
Caption: this compound inhibits the Csf1R signaling pathway.
Data Presentation
In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Colorectal Cancer (MC38)
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle (0.5% CMC-Na) | - | Oral Gavage | Daily | 0 | [3] |
| This compound | 50 mg/kg | Oral Gavage | Daily | 68.4 | [3] |
| This compound | 100 mg/kg | Oral Gavage | Daily | 85.2 | [3] |
Effects of this compound on the Tumor Microenvironment in the MC38 Mouse Model
| Treatment Group (100 mg/kg) | Change in M1 Macrophages (CD86+) | Change in M2 Macrophages (CD206+) | Change in CD8+ T cells | Reference |
| This compound | Increased | Decreased | Increased | [3] |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in sterile water
-
Sterile water for injection
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Protocol:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Formulation of this compound:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be treated. A typical dosing volume for oral gavage in mice is 100 µL per 10 g of body weight.
-
Weigh the this compound powder accurately.
-
Gradually add the 0.5% CMC-Na vehicle to the powder while triturating or vortexing to create a uniform suspension.
-
Use a homogenizer or sonicator to ensure a fine, homogenous suspension, which is critical for accurate dosing.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage using an appropriately sized gavage needle.
-
Ensure the ball tip of the needle passes gently into the esophagus and not the trachea.
-
Administer the calculated volume slowly to prevent regurgitation.
-
The recommended dosing schedule from preclinical studies is once daily.[3]
-
Syngeneic Colorectal Cancer Mouse Model (MC38)
Materials:
-
MC38 murine colorectal cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old C57BL/6 mice
-
Syringes (1 mL) and needles (26-27 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture MC38 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Initiation of Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle as described in the protocol above.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Analysis of the Tumor Microenvironment
Materials:
-
Tumor tissues from treated and control mice
-
Collagenase D, DNase I
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD8)
-
Flow cytometer
Protocol:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces and place them in a digestion buffer containing collagenase D and DNase I in RPMI-1640 medium.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
Lyse red blood cells using a lysis buffer, if necessary.
-
-
Flow Cytometry Staining:
-
Count the viable cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers for immune cell populations of interest.
-
After incubation, wash the cells and resuspend them in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., M1 macrophages, M2 macrophages, CD8+ T cells) within the tumor.
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor-1 receptor signaling networks inhibit mouse macrophage inflammatory responses by induction of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
Csf1R-IN-3 for In Vivo Research: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction: Csf1R-IN-3 is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages. With a half-maximal inhibitory concentration (IC50) of 2.1 nM, this compound has demonstrated significant anti-proliferative effects in preclinical studies, particularly in the context of colorectal cancer. Its mechanism of action involves the suppression of macrophage migration, the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype, and the overall enhancement of the anti-tumor immune response. This document provides detailed protocols for the in vivo administration of this compound based on published research, intended to guide researchers in their study design.
CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34) are the primary ligands for the CSF1R, a receptor tyrosine kinase. Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages. In the tumor microenvironment, activation of the CSF1R signaling pathway on TAMs often promotes an immunosuppressive M2 phenotype, which supports tumor growth and metastasis. This compound acts as an inhibitor at the receptor level, blocking these downstream signaling events.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosage, administration, and pharmacokinetic parameters of this compound as reported in the primary literature.[1]
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details |
| Animal Model | BALB/c nude mice bearing HCT116 colorectal cancer cell xenografts; C57BL/6 mice bearing MC38 colorectal cancer cell syngeneic tumors |
| Dosage | 25 mg/kg and 50 mg/kg |
| Administration Route | Oral gavage |
| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |
| Dosing Frequency | Once daily |
| Treatment Duration | 21 days |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) |
| Tmax (h) | 4.00 ± 2.83 |
| Cmax (ng/mL) | 1025.67 ± 220.52 |
| AUC (0-t) (ng/mLh) | 11433.33 ± 1877.02 |
| AUC (0-∞) (ng/mLh) | 12056.67 ± 1990.03 |
| t1/2 (h) | 6.54 ± 2.01 |
| Oral Bioavailability (F%) | 45.3% |
Experimental Protocols
1. In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol details the methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model of human colorectal cancer.[1]
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a vehicle of 0.5% CMC-Na.
-
Dosing Regimen:
-
Vehicle control group: Administer 0.5% CMC-Na orally once daily.
-
This compound low dose group: Administer 25 mg/kg this compound orally once daily.
-
This compound high dose group: Administer 50 mg/kg this compound orally once daily.
-
-
Monitoring:
-
Measure tumor volume every three days using a caliper (Volume = 0.5 × length × width²).
-
Monitor the body weight of the mice every three days as an indicator of toxicity.
-
-
Endpoint: Euthanize the mice after 21 days of treatment. Excise, weigh, and photograph the tumors for final analysis.
2. In Vivo Efficacy Study in a Syngeneic Colorectal Cancer Model
This protocol outlines the procedure for evaluating the immunomodulatory effects of this compound in a syngeneic mouse model of colorectal cancer.[1]
-
Cell Line: MC38 murine colorectal adenocarcinoma cells.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment Initiation: Once tumors are palpable (around day 7-10 post-implantation), randomize the mice into treatment and control groups.
-
Drug Preparation and Dosing: Follow the same preparation and dosing regimen as described in Protocol 1.
-
Monitoring: Monitor tumor growth and body weight as described in Protocol 1.
-
Endpoint and Analysis: At the end of the study, in addition to tumor measurements, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to characterize immune cell populations (e.g., M1/M2 macrophage ratios, T cell infiltration).
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures.
References
Preparing Csf1R-IN-3 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of stock solutions of Csf1R-IN-3, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 2.1 nM.[1] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. These guidelines cover the chemical properties, solubility, and safe handling of this compound, as well as step-by-step instructions for creating and storing stock solutions and preparing working dilutions for cell-based assays.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound has been identified as a potent inhibitor of CSF1R, demonstrating antiproliferative activity against colorectal cancer cells and the ability to reprogram M2-like macrophages to a pro-inflammatory M1 phenotype.[1] These characteristics make this compound a valuable tool for preclinical research in oncology and immunology. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable experimental results.
This compound Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 574.67 g/mol | [3] |
| IC50 (CSF1R) | 2.1 nM | [1] |
| Solubility in DMSO | 25 mg/mL (43.50 mM) with ultrasonic and warming to 80°C | [3] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Material Safety Data Sheet (MSDS). This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. The following safety precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke when handling the compound.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5747 mg of this compound (Molecular Weight = 574.67 g/mol ).
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.5747 mg of powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working dilutions of this compound from the 10 mM DMSO stock solution for use in cell culture experiments.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Aqueous Stability: The stability of this compound in aqueous solutions has not been extensively characterized. It is highly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.
-
Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous media. To minimize this, perform serial dilutions and add the final dilution to the cell culture medium dropwise while gently mixing.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to achieve a final concentration of 100 nM in 10 mL of media:
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 10 mL of cell culture medium. This yields a final concentration of 100 nM with a final DMSO concentration of 0.001%.
-
-
Final Preparation: Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause foaming of the medium.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified CSF1R signaling pathway and the action of this compound.
References
Techniques for Measuring Csf1R-IN-3 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques to measure the target engagement of Csf1R-IN-3, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Understanding and quantifying the interaction of this compound with its target in both biochemical and cellular contexts is crucial for its development as a therapeutic agent.
Introduction to this compound and Target Engagement
This compound is an orally active and potent inhibitor of CSF1R with a reported IC50 of 2.1 nM.[1][2] CSF1R, a receptor tyrosine kinase, plays a critical role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This compound exhibits its anti-tumor effects by inhibiting the migration of macrophages and inducing the reprogramming of M2-type macrophages to the M1 phenotype.[1]
Target engagement assays are essential to confirm that a drug candidate interacts with its intended target in a relevant biological system. These assays provide critical information on potency, selectivity, and mechanism of action, which are vital for lead optimization and clinical development. This guide details several robust methods to assess the target engagement of this compound.
Data Presentation: this compound Potency
The following table summarizes the reported in vitro potency of this compound.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | CSF1R | 2.1 | [1][2] |
CSF1R Signaling Pathway
The binding of CSF1R ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.
Caption: CSF1R Signaling Pathway and Point of Inhibition by this compound.
Application Notes and Protocols
Here we provide detailed protocols for three widely used target engagement assays: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and a Biochemical Kinase Assay.
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
Application Note: The NanoBRET™ TE assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CSF1R and a fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the CSF1R-NanoLuc® Fusion Vector and a transfection carrier DNA (e.g., at a 1:9 ratio) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 18-24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Seed the cells into a white, 96-well assay plate at a density of 2 x 10^5 cells/mL.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Opti-MEM™.
-
Add the diluted this compound to the wells.
-
Add the NanoBRET™ Tracer K-4 to all wells at the recommended concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to each well.
-
Read the plate within 20 minutes on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal (610 nm) by the donor emission signal (450 nm).
-
Plot the NanoBRET™ ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble. The amount of soluble CSF1R at different temperatures, in the presence and absence of this compound, can be quantified by western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment:
-
Culture cells expressing endogenous or overexpressed CSF1R to a suitable confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for CSF1R.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CSF1R at each temperature for both vehicle- and this compound-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (or an unheated control).
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Application Note: This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CSF1R kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is terminated, and the remaining ATP is depleted. Then, ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. A decrease in luminescence is proportional to the inhibition of CSF1R activity.
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Experimental Protocol:
-
Prepare Reagents:
-
Thaw the 5x Kinase Assay Buffer, ATP, and substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
Prepare 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer (with a constant percentage of DMSO).
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate. Add this to each well.
-
Initiate the reaction by adding diluted, purified recombinant CSF1R kinase to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of CSF1R activity for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Additional Techniques
Western Blotting for Phospho-CSF1R
Application Note: This method directly assesses the inhibitory effect of this compound on the autophosphorylation of CSF1R in cells. Cells are stimulated with a CSF1R ligand (CSF-1 or IL-34) in the presence or absence of the inhibitor. The level of phosphorylated CSF1R is then detected by western blotting using a phospho-specific antibody. A reduction in the phospho-CSF1R signal indicates target engagement and inhibition of kinase activity.
Brief Protocol:
-
Cell Treatment: Starve serum-deprived cells and pre-treat with this compound or vehicle.
-
Stimulation: Stimulate the cells with recombinant human CSF-1 or IL-34 for a short period (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot: Perform western blotting as described in the CETSA protocol, using a primary antibody specific for phosphorylated CSF1R (e.g., phospho-Tyr723). A total CSF1R antibody should be used as a loading control.
-
Analysis: Quantify the ratio of phospho-CSF1R to total CSF1R to determine the extent of inhibition.
By employing these diverse techniques, researchers can build a comprehensive understanding of the target engagement profile of this compound, providing a solid foundation for its further preclinical and clinical development.
References
Troubleshooting & Optimization
Csf1R-IN-3 solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Csf1R-IN-3, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For optimal results, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.
Q2: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A2: this compound has very low solubility in aqueous solutions. To prepare a working solution for cell-based assays, it is essential to first dissolve the compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in your experiment is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Vigorous mixing during the dilution step is also recommended to prevent precipitation.
Q3: Can I dissolve this compound directly in ethanol or PBS?
A3: Based on data from structurally similar compounds, this compound is expected to have very low to no solubility in ethanol or phosphate-buffered saline (PBS). Direct dissolution in these solvents is not recommended.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1][2]
Q5: I am seeing variability in my experimental results. Could this be related to the this compound solution?
A5: Yes, variability can arise from issues with the compound's solubility and stability. Ensure you are following the recommended dissolution and storage protocols. Using fresh, high-quality DMSO is critical. If you observe any precipitate in your stock solution, it should be warmed and sonicated again before use to ensure it is fully dissolved.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Solution |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO to achieve a concentration at or below the recommended maximum. |
| Low-quality or hydrated DMSO | Use fresh, anhydrous, research-grade DMSO. Hygroscopic DMSO can significantly reduce solubility.[1] |
| Insufficient mixing/energy | Vigorously vortex the solution. If the compound still does not dissolve, proceed to the next step. |
| Compound requires heat and sonication | As per the recommended protocol, warm the solution to 80°C and use an ultrasonic bath to aid dissolution.[1][2] |
Problem: Precipitate forms when diluting DMSO stock into aqueous media.
| Potential Cause | Solution |
| Final concentration is too high for the aqueous solution | The aqueous solubility of this compound is very low. Ensure your final concentration is within the soluble range for your specific medium. |
| Inadequate mixing during dilution | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| High final DMSO concentration | Ensure the final DMSO concentration in your working solution is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%) to minimize both insolubility and cellular toxicity. |
| Temperature shock | Ensure both the DMSO stock and the aqueous diluent are at room temperature before mixing. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (43.50 mM) | Requires ultrasonication and warming to 80°C for complete dissolution.[1][2] |
| Ethanol | Insoluble | Based on data for the similar compound Csf1R-IN-1. |
| Water | Insoluble | Based on data for the similar compound Csf1R-IN-1. |
| DMSO:PBS (1:3) | ~0.25 mg/mL | Based on a protocol for the similar Csf1R inhibitor, PLX5622.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 574.67 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 80°C
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.75 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an 80°C water bath or heating block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of any visible particles.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution and allow it to come to room temperature.
-
Prepare the required volume of cell culture medium or aqueous buffer in a sterile tube.
-
Perform serial dilutions of the DMSO stock solution in the aqueous medium to achieve the desired final concentration. It is recommended to perform intermediate dilution steps to ensure accuracy and minimize precipitation.
-
During each dilution step, add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v) to minimize solvent effects on the cells. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of medium (final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the aqueous medium.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Visualizations
Caption: Csf1R Signaling Pathway
Caption: this compound Solubility Troubleshooting Workflow
References
Technical Support Center: Optimizing Csf1R-IN-3 for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Csf1R-IN-3 for accurate and reproducible IC50 determination. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). It functions by blocking the ATP binding site of the Csf1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately interferes with the proliferation, differentiation, and survival of cells that depend on Csf1R signaling, such as macrophages.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 2.1 nM against Csf1R. However, it is important to note that IC50 values can vary depending on the experimental conditions, including the cell type used, ATP concentration, and the specific assay method.
Q3: Which cell lines are recommended for determining the IC50 of this compound?
A3: Several cell lines are suitable for determining the IC50 of this compound. The choice of cell line should be guided by the research context. Commonly used and relevant cell lines include:
-
Bone Marrow-Derived Macrophages (BMDMs): As primary cells, BMDMs provide a physiologically relevant model for studying macrophage function.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
M-NFS-60: A murine macrophage cell line that is dependent on M-CSF (Csf1) for proliferation.
-
GDM-1: A human myelomonocytic leukemia cell line.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.
Materials:
-
This compound
-
Selected cell line (e.g., M-NFS-60 or differentiated THP-1)
-
Complete cell culture medium
-
96-well white, opaque-walled assay plates
-
CellTiter-Glo® 2.0 Assay reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 2-fold dilution series with a top concentration of 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Csf1R Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on Csf1R signaling by assessing its phosphorylation status.
Materials:
-
This compound
-
Cell line expressing Csf1R (e.g., THP-1)
-
Recombinant human Csf1
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Csf1R (e.g., Tyr723 or Tyr809) and anti-total-Csf1R.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant Csf1 (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Csf1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Csf1R as a loading control.
-
Data Presentation
| Parameter | This compound |
| Target | Csf1R |
| Reported IC50 | 2.1 nM |
| Mechanism of Action | ATP-competitive inhibitor |
| Recommended Cell Lines | BMDMs, THP-1, M-NFS-60, GDM-1 |
| Recommended Assay | CellTiter-Glo® Luminescent Cell Viability Assay |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | Inconsistent cell seeding, pipetting errors, edge effects on the plate, compound precipitation. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Check the solubility of this compound in the culture medium. |
| High background in luminescence assay | Contamination of reagents, plate phosphorescence, high cell density. | Use fresh, high-quality reagents. Use white, opaque-walled plates designed for luminescence. Optimize cell seeding density to avoid overgrowth. |
| Poor or no dose-response curve | Incorrect inhibitor concentration range, inactive compound, resistant cell line. | Perform a wider range of dilutions (e.g., 10-fold dilutions) to find the active range. Verify the activity of the this compound stock. Ensure the chosen cell line expresses functional Csf1R. |
| Low cell viability in vehicle control | High concentration of DMSO, poor cell health. | Keep the final DMSO concentration below 0.5%. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree for IC50 Assays.
Navigating Unseen Targets: A Troubleshooting Guide for Csf1R-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center for Identifying and Mitigating Off-Target Effects of Csf1R-IN-3.
The potent and selective Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, this compound, has emerged as a valuable tool in cancer immunotherapy research, particularly for its ability to modulate macrophage responses. With an IC50 of 2.1 nM for Csf1R, this compound effectively suppresses the migration of macrophages and reprograms tumor-associated M2-like macrophages to a pro-inflammatory M1 phenotype.[1] However, like any kinase inhibitor, understanding its potential off-target effects is crucial for accurate interpretation of experimental results and for anticipating potential toxicities. This technical support center provides a comprehensive guide to troubleshooting potential off-target effects of this compound, complete with frequently asked questions, detailed experimental protocols, and visual aids to navigate the complexities of its signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or a phenotype that is inconsistent with Csf1R inhibition. Could this be an off-target effect?
A1: Yes, unexpected cellular responses are a primary indicator of potential off-target activity. While this compound is potent against its intended target, it is crucial to validate that the observed phenotype is solely due to Csf1R inhibition.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC50 of this compound (2.1 nM). A significant discrepancy may suggest an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a Csf1R construct that is resistant to this compound. If the phenotype is rescued, it is likely on-target.
-
Use a Structurally Unrelated Csf1R Inhibitor: Compare the phenotype induced by this compound with that of another Csf1R inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Cell Line Specificity: Test the effect of this compound on a panel of cell lines with varying levels of Csf1R expression. An effect in Csf1R-negative cell lines is a strong indicator of off-target activity.
Q2: How can I identify the potential off-target kinases of this compound?
A2: Currently, a comprehensive public kinome scan of this compound is not available. However, based on the chemical scaffold of this compound (a (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivative), potential off-targets may include other kinases that share structural similarities in their ATP-binding pockets.
Recommended Experimental Approaches:
-
Kinome Profiling: The most direct way to identify off-targets is to perform a kinase selectivity profiling assay (e.g., KINOMEscan™). This will provide data on the binding affinity of this compound against a large panel of kinases.
-
In Silico Docking: Computational modeling can be used to predict the binding of this compound to the ATP-binding pockets of other kinases. This can help prioritize potential off-targets for experimental validation.
-
Literature Search for Similar Scaffolds: Investigating the off-target profiles of other kinase inhibitors with similar chemical structures can provide clues about potential off-targets for this compound.
Q3: What are some common off-target effects observed with other Csf1R inhibitors that I should be aware of?
A3: While specific data for this compound is limited, other Csf1R inhibitors have been reported to have off-target effects on other immune cells and related kinases. For example, some Csf1R inhibitors can also affect T-helper cell differentiation and other myeloid and lymphoid compartments.[2] It is plausible that this compound could have similar effects.
Potential Off-Target Areas to Investigate:
-
Other Immune Cell Populations: Analyze the effects of this compound on T cells, B cells, and other myeloid cells to see if it alters their viability, proliferation, or function.
-
Related Tyrosine Kinases: Pay close attention to kinases that are structurally related to Csf1R, such as PDGFRβ, Kit, and FLT3, as these are common off-targets for Csf1R inhibitors.
Experimental Protocols
To aid researchers in their troubleshooting efforts, we provide detailed methodologies for key experiments.
Protocol 1: Cell Viability Assay to Assess Off-Target Cytotoxicity
This protocol is used to determine if this compound exhibits cytotoxic effects in cell lines that do not express Csf1R.
Materials:
-
This compound
-
Csf1R-negative cell line (e.g., HEK293T)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed Csf1R-negative cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Western Blotting to Detect Off-Target Kinase Inhibition
This protocol allows for the examination of the phosphorylation status of downstream targets of suspected off-target kinases.
Materials:
-
This compound
-
Relevant cell line expressing the potential off-target kinase
-
Appropriate ligand to stimulate the off-target kinase (if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the downstream target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture the selected cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
If required, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to activate the off-target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream target.
Protocol 3: Macrophage Polarization Assay
This protocol is used to confirm the on-target effect of this compound in reprogramming M2 macrophages to an M1 phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
M-CSF (for M0 macrophage differentiation)
-
IL-4 and IL-13 (for M2 polarization)
-
LPS and IFN-γ (for M1 polarization - positive control)
-
This compound
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206)
-
Flow cytometry antibodies for M1 markers (e.g., CD86) and M2 markers (e.g., CD206)
Procedure:
-
Macrophage Differentiation and Polarization:
-
Differentiate bone marrow cells into BMDMs using M-CSF for 7 days.
-
Polarize the M0 macrophages to an M2 phenotype by treating them with IL-4 and IL-13 for 48 hours.
-
-
This compound Treatment:
-
Treat the M2-polarized macrophages with different concentrations of this compound for 24-48 hours. Include a vehicle control and an M1-polarization control (LPS + IFN-γ).
-
-
Analysis of Macrophage Phenotype:
-
qRT-PCR: Extract RNA from the treated cells and perform qRT-PCR to analyze the expression of M1 and M2 marker genes.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze them by flow cytometry.
-
ELISA: Measure the concentration of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines in the cell culture supernatant by ELISA.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Csf1R | 2.1 |
| Other Kinases | Data not publicly available |
Researchers are encouraged to perform their own kinase profiling to determine the selectivity of this compound.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Csf1R signaling pathway, a general troubleshooting workflow for off-target effects, and the logic for confirming on-target macrophage reprogramming.
Caption: Csf1R Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Investigating Potential Off-Target Effects.
Caption: Experimental Logic for Validating On-Target Macrophage Reprogramming.
References
overcoming resistance to Csf1R-IN-3 in cancer cells
Welcome to the technical support center for Csf1R-IN-3. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound, particularly concerning the development of resistance in cancer cells. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and auto-phosphorylates, activating downstream signaling pathways like PI3K/AKT and ERK.[3][4] These pathways are crucial for the survival, proliferation, and differentiation of myeloid cells, including tumor-associated macrophages (TAMs).[5][6] In the tumor microenvironment (TME), CSF1R signaling often polarizes TAMs to an immunosuppressive M2-like phenotype that promotes tumor growth.[7][8] this compound blocks the kinase activity of the receptor, thereby inhibiting these downstream signals.[9]
Q2: My cancer cell line of interest does not express high levels of CSF1R, yet it responds to this compound in co-culture with macrophages. Why?
A2: This is the expected outcome in many cancer models. The primary target of CSF1R inhibitors is often not the cancer cell itself, but the CSF1R-expressing TAMs within the tumor microenvironment.[10] These TAMs are recruited and polarized by factors secreted by cancer cells and, in turn, create an immunosuppressive environment that fosters tumor growth and metastasis.[8] By inhibiting CSF1R on TAMs, this compound can reprogram the TME to be less immunosuppressive, for example by depleting M2-like macrophages, which indirectly inhibits tumor growth.[7][11]
Q3: What are the most common, clinically relevant mechanisms of acquired resistance to CSF1R inhibitors like this compound?
A3: Acquired resistance to CSF1R inhibitors is a significant challenge. It is often not driven by mutations in the cancer cells themselves but by adaptive changes within the tumor microenvironment.[12] The most well-documented mechanisms include:
-
Activation of Bypass Pathways: Tumor cells can activate alternative survival pathways to circumvent the CSF1R blockade. A primary example is the upregulation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway, which in turn hyperactivates PI3K/AKT signaling, promoting tumor cell survival and invasion.[10][13][14]
-
Compensatory Cytokine Signaling: The local TME can produce other cytokines, such as IL-4, that can rescue macrophages from CSF1R inhibitor-induced cell death.[15] Increased levels of GM-CSF and IFN-γ have also been associated with resistance.[14]
-
Recruitment of Other Immunosuppressive Cells: The TME may adapt by recruiting other suppressive cell types, such as myeloid-derived suppressor cells (MDSCs), to compensate for the depletion of M2-like TAMs.[14][16]
Troubleshooting Guide
Q4: My cancer cells show initial sensitivity to this compound but develop resistance over time. How can I investigate this?
A4: This classic acquired resistance scenario strongly suggests the activation of bypass signaling pathways.
Recommended Workflow:
-
Develop a Resistant Cell Line: Generate a this compound-resistant version of your parental cell line using the protocol provided below (See Protocol 1).
-
Profile Key Signaling Pathways: Use Western blot analysis (See Protocol 3) to compare the activation status of key survival pathways in the parental (sensitive) vs. resistant cells, both at baseline and after treatment. Pay close attention to the phosphorylation of AKT, ERK, and STAT3. Hyperactivation of PI3K/AKT signaling is a common culprit.[10][13]
-
Investigate the TME: In an in vivo or co-culture model, analyze the secretome (e.g., via cytokine array or ELISA) for factors known to drive resistance, such as IGF-1.[12]
Logical Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating and overcoming acquired resistance.
Q5: What combination therapies are most effective for overcoming resistance to this compound?
A5: The choice of combination agent should be guided by the identified resistance mechanism. Based on preclinical and clinical studies with various CSF1R inhibitors, several strategies have shown promise.[15]
| Combination Strategy | Rationale | Example Agents |
| PI3K/IGF-1R Inhibition | To block the most common bypass signaling pathway that confers resistance.[12] | BKM120 (PI3K Inhibitor)[13], OSI-906 (IGF-1R Inhibitor)[13] |
| Immune Checkpoint Blockade | CSF1R inhibition can increase T-cell infiltration and upregulate immune checkpoints like PD-L1, creating an opportunity for synergy.[10][17] | Anti-PD-1, Anti-PD-L1, Anti-CTLA-4 Antibodies[12] |
| Chemotherapy | Conventional chemotherapy can induce tumor cell death, releasing antigens that may enhance the effects of subsequent immunotherapy driven by CSF1R blockade.[15][18] | Paclitaxel[1], Gemcitabine[19] |
| Other RTK Inhibitors | To prevent cross-talk between different receptor tyrosine kinase (RTK) pathways that can compensate for CSF1R inhibition.[10] | BRAF inhibitors (in melanoma)[10] |
CSF1R Signaling and Resistance Pathway
Caption: Resistance to this compound via IGF-1R/PI3K bypass signaling.
Key Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.[20][21]
Methodology:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, subculture them and maintain them in the same drug concentration.
-
Dose Escalation: Once the cells have a stable proliferation rate (comparable to the parental line in the absence of the drug), increase the concentration of this compound by 1.5 to 2-fold.[21]
-
Repeat and Select: Repeat steps 3 and 4 for several cycles. The process can take several weeks to months.[21]
-
Confirmation of Resistance: After multiple rounds of selection, confirm the resistance by re-evaluating the IC50. A resistant line should exhibit a significantly higher IC50 value (e.g., 3 to 10-fold or greater) compared to the parental line.[21]
-
Characterization: Once confirmed, the resistant cell line is ready for downstream analysis (e.g., Western blot, RNA-seq).
Protocol 2: Assessing Drug Synergy with Combination Therapies
This protocol uses the Chou-Talalay method to quantitatively determine if the combination of this compound and a second agent (e.g., a PI3K inhibitor) is synergistic, additive, or antagonistic.
Methodology:
-
Cell Plating: Seed cancer cells (both parental and resistant lines) in 96-well plates at a predetermined optimal density.[22]
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the second compound (Drug B) individually. Also, prepare combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the drug combinations across a range of concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).[22]
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
This protocol allows for the detection of changes in protein phosphorylation, indicating the activation status of key signaling pathways.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound, a combination therapy, or vehicle control for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-CSF1R).
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. williamscancerinstitute.com [williamscancerinstitute.com]
- 18. Inhibition of the colony-stimulating-factor-1 receptor affects the resistance of lung cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
Navigating Csf1R-IN-3 Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Csf1R-IN-3 in preclinical animal models, with a focus on minimizing potential toxicities and ensuring experimental success. The following information, presented in a question-and-answer format, directly addresses common challenges and provides detailed protocols based on available research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with a reported IC50 of 2.1 nM.[1][2] Its primary mechanism of action is to block the signaling pathway of Csf1R, which is crucial for the survival, proliferation, and differentiation of macrophages.[1][2] By inhibiting Csf1R, this compound can suppress the migration of tumor-associated macrophages (TAMs) and reprogram them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, thereby enhancing anti-tumor immunity.[1][2]
Q2: What are the potential on-target and off-target toxicities of Csf1R inhibitors that I should be aware of?
A2: While specific toxicity data for this compound is limited, data from other Csf1R inhibitors can provide insights into potential adverse effects.
-
On-target toxicities are primarily related to the depletion or modulation of macrophages and other myeloid cells. This can lead to:
-
Hepatotoxicity: Elevated liver enzymes (AST, ALT) have been observed with some Csf1R inhibitors.[3] This may be due to the role of Kupffer cells (liver-resident macrophages) in liver homeostasis.
-
Effects on Hematopoiesis: As Csf1R is involved in the development of myeloid cells, its inhibition can affect hematopoietic processes.[4]
-
Neuroinflammation and Neurological Deficits: Csf1R is critical for the maintenance of microglia, the resident immune cells of the central nervous system. Inhibition of Csf1R can lead to microglial depletion, which may, in some contexts, exacerbate neuroinflammation and lead to behavioral deficits.[5]
-
-
Off-target toxicities can occur if the inhibitor interacts with other kinases. For Csf1R inhibitors, potential off-targets include c-Kit, FLT3, and PDGFR. Off-target effects can manifest as:
-
Hair discoloration: This has been linked to c-Kit inhibition.
-
Cardiovascular liabilities.
-
Periorbital edema, fatigue, and nausea. [3]
-
It is crucial to monitor animals for these potential side effects during in vivo studies with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Activity in Animals | - General toxicity of the compound.- Dehydration or reduced food intake due to adverse effects. | - Monitor animal weight and general health daily.- Consider reducing the dose or frequency of administration.- Ensure easy access to food and water.- Consult with a veterinarian. |
| Elevated Liver Enzymes (AST, ALT) in Bloodwork | - Hepatotoxicity, a known class effect of some Csf1R inhibitors. | - Perform baseline and periodic liver function tests.- Consider dose reduction.- Conduct histological analysis of the liver at the end of the study. |
| Neurological Symptoms (e.g., altered gait, tremors) | - Neuroinflammation due to microglial depletion. | - Conduct regular behavioral assessments.- At the study endpoint, perform immunohistochemical analysis of the brain to assess microglial populations and neuroinflammation markers. |
| Lack of Efficacy in Tumor Models | - Insufficient dose or bioavailability.- Tumor resistance mechanisms. | - Verify the formulation and administration protocol.- Measure plasma concentrations of this compound to assess pharmacokinetic properties.- Investigate potential resistance pathways in the tumor microenvironment. |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the discovery of this compound.
In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol is based on the methodology described in the primary literature for evaluating the efficacy of this compound in a murine colorectal cancer model.[1]
1. Animal Model:
-
Female C57BL/6 mice (6-8 weeks old).
2. Tumor Cell Implantation:
-
Subcutaneously inject 5 x 105 MC-38 colorectal cancer cells in 100 µL of PBS into the right flank of each mouse.
3. Treatment Groups:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) orally, once daily.
-
This compound Treatment Group: Administer this compound at a dose of 50 mg/kg, orally, once daily.
-
Positive Control (Optional): Administer a known Csf1R inhibitor (e.g., PLX3397) at a comparable effective dose.
4. Dosing and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer the assigned treatment daily for a predetermined period (e.g., 14-21 days).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health status daily.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for macrophage markers).
-
Collect blood samples for pharmacokinetic analysis and to assess potential toxicities (e.g., liver enzymes).
Quantitative Data Summary
| Compound | Dose | Administration Route | Tumor Growth Inhibition (TGI) | Adverse Effects Reported in Primary Study |
| This compound | 50 mg/kg | Oral, once daily | Significant antitumor efficacy, superior to PLX3397 in the MC-38 model.[1] | No significant toxicity or body weight loss was reported at the efficacious dose.[1] |
| PLX3397 (Pexidartinib) | - | Oral | - | Known potential for hepatotoxicity, hair discoloration. |
Visualizing Key Pathways and Workflows
Csf1R Signaling Pathway
The following diagram illustrates the Csf1R signaling cascade, which is the primary target of this compound.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy and Toxicity Assessment
This diagram outlines the logical flow of an in vivo study to evaluate this compound.
Caption: Workflow for assessing this compound efficacy and toxicity in vivo.
This technical support guide is intended to be a living document and will be updated as more data on this compound becomes available. Researchers are encouraged to consult the primary literature and adhere to all institutional animal care and use guidelines.
References
- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of Csf1R-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Csf1R-IN-3, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and optimal performance of the inhibitor in your experiments.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and efficacy. Adherence to these guidelines will minimize degradation and ensure reproducible experimental outcomes.
Storage Recommendations
Quantitative data for the storage of this compound as a solid and in solution is summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. Protect from moisture. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term solution storage.[1][2] |
| -20°C | 1 month | Suitable for short-term solution storage.[1][2] |
Key Handling Procedures:
-
Reconstitution: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] To enhance solubility, ultrasonic agitation and warming to 80°C may be applied.[1][2] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before freezing.
-
Protection from Light: While not explicitly stated for this compound, it is a general best practice for small molecule inhibitors to be stored protected from light to prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Reduced or No Inhibitor Activity in a Cell-Based Assay
-
Possible Cause 1: Improper Storage.
-
Verification: Review your storage records. Was the compound stored at the recommended temperature and for the appropriate duration? Was the stock solution subjected to multiple freeze-thaw cycles?
-
Solution: Use a fresh vial of this compound powder to prepare a new stock solution. Ensure aliquots are made for future use.
-
-
Possible Cause 2: Compound Degradation.
-
Visual Inspection: While there are no universally defined visual cues for this compound degradation, any change in the physical appearance of the solid (e.g., color change, clumping) or the solution (e.g., precipitation, color change) could indicate degradation.
-
Chemical Degradation: this compound is an indole derivative. Indole rings can be susceptible to oxidation. Degradation in DMSO can also occur, although specific degradation pathways for this compound are not well-documented in publicly available literature.
-
Solution: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution from a new vial of solid compound.
-
-
Possible Cause 3: Incorrect Concentration.
-
Verification: Double-check all calculations made during the preparation of the stock and working solutions.
-
Solution: If a calculation error is identified, prepare a fresh dilution from the stock solution.
-
Issue 2: Precipitate Formation in the Stock Solution upon Thawing
-
Possible Cause: Low Solubility in Aqueous Buffers.
-
Explanation: this compound has low aqueous solubility. When a DMSO stock solution is diluted into aqueous media for cell culture experiments, the compound may precipitate.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health, but sufficient to keep the compound in solution. It may be necessary to optimize the final DMSO concentration for your specific cell line and experimental conditions. Gently vortexing the solution during dilution can also help.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Inconsistent Handling of the Inhibitor.
-
Verification: Ensure that the same protocol for thawing, diluting, and adding the inhibitor to the experimental system is followed for every experiment.
-
Solution: Standardize the protocol for handling this compound across all users in the lab.
-
-
Possible Cause 2: Use of Different Aliquots with Varying Quality.
-
Verification: If multiple aliquots were prepared from the same stock at different times, their quality might differ.
-
Solution: When starting a new series of experiments, it is advisable to use a fresh stock solution aliquoted at the same time to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: How can I improve the solubility of this compound in DMSO?
A2: To aid dissolution in DMSO, you can use sonication and gentle warming up to 80°C.[1][2] It is also critical to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease solubility.[1]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. The best practice is to aliquot the stock solution into single-use volumes and store them at -80°C.
Q4: My this compound has been stored at -20°C as a solid for over 3 years. Is it still usable?
A4: The manufacturer recommends a shelf-life of 3 years for the solid powder when stored at -20°C. Beyond this period, the stability and potency of the compound are not guaranteed. For critical experiments, it is advisable to use a new batch of the inhibitor.
Q5: I am seeing unexpected off-target effects in my experiment. Could this be due to the this compound?
A5: While this compound is a potent inhibitor of Csf1R, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. If you observe unexpected phenotypes, consider the following:
-
Perform a dose-response experiment: Use the lowest effective concentration of the inhibitor to minimize potential off-target effects.
-
Use a negative control: Include a structurally related but inactive compound if available, or a different Csf1R inhibitor to confirm that the observed phenotype is due to Csf1R inhibition.
-
Consult the literature: Review publications that have used this compound to see if similar effects have been reported.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Csf1R Phosphorylation in Macrophages (Western Blot)
This protocol describes a general method to assess the inhibitory activity of this compound on Csf1-induced Csf1R phosphorylation in a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages - BMDMs).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant murine or human CSF-1
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Csf1R (e.g., Tyr723)
-
Anti-total Csf1R
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Plate macrophages and allow them to adhere overnight. The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with an appropriate concentration of CSF-1 (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Csf1R overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Csf1R and a loading control like β-actin.
Visualizations
Caption: Recommended workflow for the long-term storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors: Benchmarking Csf1R-IN-3
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in therapeutic areas ranging from oncology to neuroinflammation. Its role in regulating the differentiation, proliferation, and survival of macrophages and microglia makes it a linchpin in the tumor microenvironment and various inflammatory diseases. This guide provides an objective comparison of Csf1R-IN-3 against other prominent CSF1R inhibitors, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of CSF1R Inhibitors
The inhibitory potency of small molecules is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro kinase IC50 values for this compound and a selection of other well-characterized CSF1R inhibitors.
| Inhibitor | CSF1R IC50 (nM) | Other Notable Targets (IC50, nM) |
| This compound | 2.1[1][2] | - |
| Pexidartinib (PLX3397) | 13-20[3][4] | c-Kit (10-27), FLT3 (160)[3][4] |
| Sotuletinib (BLZ945) | 1[5][6][7] | >1000-fold selective over related kinases[5][6][7] |
| Edicotinib (JNJ-40346527) | 3.2[1][8] | KIT (20), FLT3 (190)[1] |
| Vimseltinib (DCC-3014) | <10[9][10] | c-Kit (100-1000)[9][10] |
| GW2580 | 30-52.4[11][12][13] | TRKA (880)[14] |
| Emactuzumab (RG7155) | 0.3 (cellular IC50)[15][16] | Monoclonal antibody, high affinity (Ki = 0.2 nM)[15] |
Note: IC50 values can vary between different assay formats and conditions.
In-Depth Inhibitor Profiles
This compound
This compound is a potent and orally active inhibitor of CSF1R with an IC50 of 2.1 nM.[1][2] It has demonstrated significant anti-proliferative effects in colorectal cancer models.[1][2] Mechanistically, this compound is reported to inhibit the progression of colorectal cancer by suppressing macrophage migration, reprogramming M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, and thereby enhancing anti-tumor immunity.[1][2]
Pexidartinib (PLX3397)
Pexidartinib is an orally bioavailable inhibitor that targets CSF1R, c-Kit, and FLT3.[3] It has received FDA approval for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF1 overexpression.[17] Pexidartinib functions by binding to the autoinhibited state of CSF1R, making direct contact with the juxtamembrane region. In preclinical models, it has been shown to reduce the accumulation of macrophages in the tumor microenvironment.
Sotuletinib (BLZ945)
Sotuletinib is a highly potent and selective, orally active CSF1R inhibitor with an IC50 of 1 nM.[5][6][7] It exhibits over 1000-fold selectivity against its closest receptor tyrosine kinase homologs.[5][6][7] In preclinical studies, Sotuletinib has been shown to block CSF1-dependent proliferation of bone marrow-derived macrophages (BMDMs) and decrease CSF1R phosphorylation.[6] Its high selectivity suggests a potentially favorable safety profile with fewer off-target effects.
Edicotinib (JNJ-40346527)
Edicotinib is a potent, selective, and brain-penetrant CSF1R inhibitor.[1][8] It displays less inhibitory activity against KIT and FLT3 compared to some other multi-targeted inhibitors.[1] Edicotinib has been investigated for its potential in treating neurodegenerative conditions like Alzheimer's disease by limiting microglial expansion and proliferation.[1]
Vimseltinib (DCC-3014)
Vimseltinib is a dual inhibitor of c-FMS (CSF1R) and c-Kit.[9][10] It is a switch-control tyrosine kinase inhibitor designed for high selectivity.[18] In preclinical models, Vimseltinib has demonstrated the ability to deplete macrophages and inhibit tumor growth.[18]
GW2580
GW2580 is a selective, orally bioavailable inhibitor of CSF1R.[12] It has been widely used as a research tool to investigate the roles of CSF1R in various disease models, including neuroinflammation and cancer.[19] GW2580 has been shown to inhibit CSF1-induced proliferation of myeloid cells.[12]
Emactuzumab (RG7155)
Unlike the small molecule inhibitors, Emactuzumab is a humanized monoclonal antibody that targets the extracellular domain of CSF1R.[20] It has a high binding affinity for CSF1R and works by blocking the dimerization of the receptor, which is essential for its activation.[15] Emactuzumab has shown clinical activity in TGCT and is being investigated in other cancers.[20]
Experimental Protocols
Accurate determination of inhibitor potency is paramount in drug discovery. Below are representative protocols for in vitro kinase and cellular assays used to evaluate CSF1R inhibitors.
In Vitro CSF1R Kinase Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of kinase activity.
Materials:
-
Recombinant human CSF1R kinase
-
Fluorescein-labeled poly(GT) substrate
-
ATP
-
Kinase reaction buffer
-
Terbium-labeled anti-phosphotyrosine antibody
-
TR-FRET dilution buffer
-
Test inhibitors
Procedure:
-
Prepare a solution of the kinase and substrate in kinase reaction buffer.
-
Serially dilute the test inhibitors in DMSO and add to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (M-NFS-60 Cells)
This assay measures the effect of inhibitors on the proliferation of a murine myelogenous leukemia cell line (M-NFS-60) that is dependent on CSF1 for growth.
Materials:
-
M-NFS-60 cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
Recombinant murine CSF1
-
Test inhibitors
-
Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)
Procedure:
-
Culture M-NFS-60 cells in medium containing CSF1.
-
Plate the cells in 96-well plates.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the EC50 value.
Visualizing CSF1R Signaling and Inhibition
To better understand the mechanism of action of these inhibitors, it is helpful to visualize the CSF1R signaling pathway and the experimental workflow for their evaluation.
Caption: CSF1R signaling pathway and point of inhibition.
Caption: Experimental workflow for CSF1R inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Anti-Tumor Activity of Csf1R-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor activity of the novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Csf1R-IN-3, with other established Csf1R inhibitors. The data presented is intended to offer an objective overview to inform research and development decisions in the field of oncology, with a focus on colorectal cancer.
Introduction to Csf1R Inhibition in Oncology
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of myeloid cells, particularly macrophages. In the tumor microenvironment (TME), CSF1R signaling is instrumental in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor progression, angiogenesis, and metastasis while suppressing anti-tumor immune responses. Consequently, inhibiting the CSF1/CSF1R axis has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.
This compound is a novel, orally active inhibitor of CSF1R with potent anti-proliferative activity against colorectal cancer cells. This guide will compare its efficacy with other well-characterized Csf1R inhibitors: Pexidartinib (PLX3397), GW2580, BLZ945, and the monoclonal antibody Emactuzumab (RG7155).
Comparative Analysis of Preclinical Efficacy
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on in vitro potency and in vivo anti-tumor activity.
Table 1: In Vitro Potency of Csf1R Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay | Reference |
| This compound | CSF1R | 2.1 | CSF1R kinase assay | [1] |
| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3 | 17 (CSF1R) | CSF1R kinase assay | [2] |
| GW2580 | cFMS (CSF1R) | ~700 | M-NFS-60 cell growth | [3] |
| BLZ945 | CSF1R | 1 | CSF1R kinase assay | [4] |
| Emactuzumab (RG7155) | CSF1R | 0.2 (Ki) | CSF1R binding assay | [5] |
Table 2: In Vivo Anti-Tumor Activity of Csf1R Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Colorectal Cancer (MC-38) | C57BL/6 mice | 50 mg/kg, p.o., qd | Superior to PLX3397 | [1] |
| Pexidartinib (PLX3397) | Osteosarcoma | Orthotopic xenograft | Not specified | Significantly suppressed primary tumor growth and lung metastasis | [6] |
| Pexidartinib (PLX3397) | BRAF V600E Melanoma | Syngeneic mouse model | Not specified | Superior antitumor response in combination with adoptive cell therapy | |
| GW2580 | Myeloid Leukemia (M-NFS-60) | C3H/HEN mice | 80 mg/kg, p.o., bid | Completely blocked tumor growth | [3] |
| BLZ945 | Glioma | PDG mouse model | Not specified | Significantly improved long-term survival (64.3% at 26 weeks) | |
| Emactuzumab (RG7155) | Diffuse-type tenosynovial giant cell tumor | Human clinical trial | 1000 mg, i.v., q2w | 86% objective response rate |
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism of action for Csf1R inhibitors involves the blockade of downstream signaling pathways, leading to the depletion and/or reprogramming of TAMs.
Csf1R Signaling Pathway
The binding of CSF1 to CSF1R initiates receptor dimerization and autophosphorylation, activating downstream signaling cascades such as PI3K/AKT and MAPK/ERK, which promote macrophage survival, proliferation, and M2 polarization. Csf1R inhibitors block this initial activation step.
Caption: Csf1R signaling cascade and the point of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Assessment
The anti-tumor activity of Csf1R inhibitors is typically evaluated in vivo using xenograft or syngeneic mouse models.
Caption: A generalized workflow for assessing the in vivo efficacy of anti-tumor compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating anti-tumor efficacy in a mouse model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for xenograft studies or immunocompetent syngeneic mice (e.g., C57BL/6) for immunotherapy studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., oral gavage daily).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
Macrophage Polarization Assay (Flow Cytometry)
This assay is used to determine the phenotype of macrophages (M1 vs. M2).
-
Macrophage Generation: Differentiate bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) into macrophages using M-CSF.
-
Polarization: Polarize the macrophages towards an M2 phenotype by treating with IL-4 and IL-13, or towards an M1 phenotype with LPS and IFN-γ. Co-culture with the test compound to assess its effect on polarization.
-
Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against macrophage and polarization markers (e.g., F4/80, CD11b for macrophages; CD206 for M2; CD86 for M1).
-
Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.
Conclusion
This compound demonstrates potent in vitro inhibitory activity against CSF1R and promising in vivo anti-tumor efficacy in a colorectal cancer model, reportedly superior to the established inhibitor Pexidartinib (PLX3397)[1]. Its mechanism of action, centered on the reprogramming of immunosuppressive M2 TAMs to a pro-inflammatory M1 phenotype, aligns with current immuno-oncology strategies. The comparative data presented in this guide suggest that this compound is a compelling candidate for further preclinical and clinical development as a potential immunotherapy for colorectal cancer and possibly other solid tumors characterized by high macrophage infiltration. Further studies are warranted to fully elucidate its efficacy, safety profile, and potential in combination therapies.
References
- 1. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CSF1R in myeloid-derived suppressor cells: insights into its immunomodulatory functions in colorectal cancer and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Csf1R-IN-3 Versus PLX3397 in Cancer Models
In the landscape of targeted cancer therapies, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target, primarily for its role in modulating the tumor microenvironment by controlling the differentiation and function of tumor-associated macrophages (TAMs). Two notable small molecule inhibitors, Csf1R-IN-3 and PLX3397 (Pexidartinib), have been developed to block this signaling pathway. This guide provides an objective comparison of their preclinical performance based on available experimental data, offering insights for researchers and drug development professionals.
Introduction to the Inhibitors
PLX3397 (Pexidartinib) is a well-characterized, orally bioavailable inhibitor that targets CSF1R, KIT, and FLT3 kinases. It has undergone extensive preclinical and clinical evaluation and is approved for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF1R signaling. Its mechanism involves depleting TAMs within the tumor microenvironment, thereby enhancing anti-tumor immunity.
This compound is a more recently developed, potent, and orally active CSF1R inhibitor. Preclinical studies have highlighted its efficacy in colorectal cancer models, where it has demonstrated the ability to inhibit macrophage migration and reprogram immunosuppressive M2-like macrophages to a pro-inflammatory M1 phenotype. A key publication directly compares its in vivo efficacy against PLX3397, suggesting superior performance in a colorectal cancer model.
Comparative Analysis of Preclinical Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for both inhibitors. It is important to note that while some data for this compound comes from a direct comparative study, other parameters are derived from separate preclinical investigations.
Table 1: Biochemical and Cellular Potency
| Compound | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference(s) |
| This compound | CSF1R | 2.1 | HCT116 Proliferation | 180 | |
| HT29 Proliferation | 230 | ||||
| SW620 Proliferation | 250 | ||||
| PLX3397 | CSF1R | 20 - 22 | M-NFS-60 Proliferation | 20 | |
| KIT | 10 - 27 | ||||
| FLT3 | 160 |
Table 2: Preclinical Pharmacokinetics (Mouse)
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |
| This compound | 25 mg/kg (p.o.) | 1253 ± 156 | 2.0 ± 0.0 | 11425 ± 1231 | 6.7 ± 0.8 | 41.2 | |
| PLX3397 | 50 mg/kg (p.o.) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed pharmacokinetic parameters for PLX3397 in mice via oral gavage were not explicitly available in the reviewed sources, though it is widely described as orally bioavailable and effective in mouse models.
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Model (MC38)
| Compound | Dose & Route | Tumor Growth Inhibition (TGI) % | Body Weight Change | Reference(s) |
| This compound | 25 mg/kg (p.o., qd) | 71.4% | Not significant | |
| PLX3397 | 25 mg/kg (p.o., qd) | 41.2% | Not significant |
This data is from a head-to-head comparison study in a murine MC38 colorectal cancer model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described, the following diagrams are provided.
Experimental Protocols
CSF1R Kinase Assay (for this compound)
The inhibitory activity of this compound against the CSF1R kinase was determined using a Caliper EZ Reader assay. The reaction was conducted in a total volume of 20 µL containing 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 10 mM MgCl2, 1 mM DTT, 2.5% DMSO, 20 ng CSF1R enzyme, 1.5 µM substrate (5-FAM-EEPLYWSFPAKKK-NH2), and 45 µM ATP. The reaction was incubated at room temperature for 60 minutes before being stopped by the addition of 70 µL of stop buffer. The substrate and product were separated by electrophoresis, and the conversion rate was calculated from the peak heights.
Cell Proliferation Assay (for this compound)
Human colorectal cancer cell lines (HCT116, HT29, SW620) were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured at 515 nm, and IC50 values were calculated using GraphPad Prism.
In Vivo Tumor Xenograft Study (this compound vs. PLX3397)
Female C57BL/6 mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^5 MC38 cells in the right flank. When tumors reached a volume of approximately 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (25 mg/kg), and PLX3397 (25 mg/kg). The compounds were administered daily via oral gavage. Tumor volumes and body weights were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis.
In Vivo Efficacy of PLX3397 (General Protocol from Sarcoma Model)
Summary and Conclusion
The available preclinical data indicates that both this compound and PLX3397 are potent inhibitors of the CSF1R signaling pathway with demonstrated in vivo anti-tumor activity.
-
Potency: this compound exhibits approximately 10-fold greater potency against the CSF1R kinase in biochemical assays compared to PLX3397.
-
Selectivity: PLX3397 has known off-target activity against KIT and FLT3. A detailed kinase selectivity profile for this compound is not as widely published, making a direct comparison of selectivity challenging.
-
In Vivo Efficacy: In a direct head-to-head study using a colorectal cancer model, this compound at a 25 mg/kg daily dose showed significantly superior tumor growth inhibition (71.4%) compared to PLX3397 at the same dose (41.2%). Both compounds were well-tolerated with no significant impact on mouse body weight.
-
Mechanism of Action: Both inhibitors function by modulating the tumor microenvironment, primarily by reducing the population of immunosuppressive M2 macrophages and, in some models, increasing the infiltration of cytotoxic T cells.
A Comparative Guide to the On-Target Effects of Csf1R-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, Csf1R-IN-3, with other notable Csf1R inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their scientific investigations.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Its signaling is initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1] Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it an attractive therapeutic target. Csf1R inhibitors are a class of small molecules designed to block the kinase activity of the receptor, thereby modulating the downstream signaling cascades.[3]
Comparative Analysis of On-Target Potency
The on-target efficacy of a kinase inhibitor is a critical determinant of its utility in research and therapeutic applications. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro kinase inhibitory potency of this compound and a selection of other well-characterized Csf1R inhibitors.
| Inhibitor | Csf1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Selectivity Profile |
| This compound | 2.1[4][5] | Not extensively reported in public domain | Orally active with anti-proliferative activity against colorectal cancer cells.[5] |
| Pexidartinib (PLX3397) | 17 - 20[6][7] | c-Kit (10), FLT3 (160)[6] | Multi-targeted inhibitor of Csf1R, c-Kit, and FLT3.[8] |
| Sotuletinib (BLZ945) | 1[9][10][11][12][13][14] | c-Kit (3200), PDGFRβ (4800), Flt3 (9100)[9][10] | Highly selective for Csf1R with over 1000-fold selectivity against related kinases.[9][10][12][13][14] |
| GW2580 | 30 - 52.4[11][15][16][17] | 150- to 500-fold selective over other tested kinases.[11] | Selective Csf1R inhibitor.[11] |
| Vimseltinib (DCC-3014) | <10[4][11] | c-Kit (100-1000)[4][11] | Highly selective for Csf1R.[18] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.
In Vitro Csf1R Kinase Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the Csf1R enzyme.
Objective: To quantify the IC50 value of a test compound against purified recombinant Csf1R.
Principle: The assay measures the phosphorylation of a substrate by the Csf1R kinase. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in its presence. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Csf1R kinase
-
Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare a 1x kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Compound Preparation: Prepare serial dilutions of the test compound at a concentration 10-fold higher than the desired final concentration.
-
Assay Plate Setup: Add the master mix to each well of the assay plate. Then, add the serially diluted test compound or vehicle control to the respective wells.
-
Initiate Kinase Reaction: Add the diluted Csf1R enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and initiate the luminescence signal development.
-
Data Acquisition: After a further incubation period at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15][19]
Western Blot for Phosphorylated Csf1R (p-Csf1R)
This technique is used to assess the on-target effect of an inhibitor in a cellular context by measuring the phosphorylation status of Csf1R.
Objective: To determine the effect of a test compound on the ligand-induced phosphorylation of Csf1R in cells.
Principle: Cells expressing Csf1R are treated with a ligand (e.g., CSF-1) to induce receptor phosphorylation. The cells are then lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The phosphorylated form of Csf1R is detected using an antibody specific to the phosphorylated tyrosine residue (e.g., Tyr723 or Tyr809).
Materials:
-
Cell line expressing Csf1R (e.g., GDM-1, FDCP1/fms)
-
Cell culture medium and supplements
-
Recombinant CSF-1 ligand
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Csf1R (e.g., Tyr723 or Tyr809) and anti-total Csf1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-treat the cells with the test compound or vehicle for a specified duration.
-
Ligand Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 1-5 minutes) to induce Csf1R phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-p-Csf1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total Csf1R antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-Csf1R in treated versus untreated samples.[20][21][22]
Visualizing Csf1R Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt, ERK1/2, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.[2][23][24]
Caption: Csf1R signaling cascade.
Workflow for Evaluating Csf1R Inhibitor Potency
The following diagram illustrates the key steps involved in determining the in vitro potency of a Csf1R inhibitor.
Caption: Csf1R inhibitor potency workflow.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. CSF-1R | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-CSF-1R/M-CSF-R (Tyr699) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Csf1R-IN-3 and Pexidartinib for Preclinical Research
In the landscape of targeted cancer therapy, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) have emerged as a promising strategy, primarily through their modulation of the tumor microenvironment. This guide provides a detailed, data-driven comparison of two notable CSF1R inhibitors: Csf1R-IN-3, a novel preclinical compound, and pexidartinib (Turalio®), an FDA-approved therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical, cellular, and in vivo activities to inform preclinical research and development decisions.
Biochemical Activity and Kinase Profile
A critical aspect of any kinase inhibitor is its potency and selectivity. The following table summarizes the available biochemical data for this compound and pexidartinib.
| Parameter | This compound | Pexidartinib (PLX3397) | References |
| CSF1R IC50 | 2.1 nM | 10 - 20 nM | [1][2][3][4] |
| c-Kit IC50 | Not Available | 10 - 12 nM | [2][4][5] |
| FLT3 IC50 | Not Available | 160 nM | [2][4][6] |
| FLT3-ITD IC50 | Not Available | 9 nM | [5] |
| KDR (VEGFR2) IC50 | Not Available | 350 nM | [2] |
| LCK IC50 | Not Available | 860 nM | [2] |
| FLT1 (VEGFR1) IC50 | Not Available | 880 nM | [2] |
| NTRK3 IC50 | Not Available | 890 nM | [2] |
Note: IC50 values can vary between different assay formats and conditions.
Pexidartinib has been characterized as a multi-kinase inhibitor with potent activity against CSF1R and c-Kit.[2][4][5] In a screen of 226 different kinases, only five other kinases were significantly inhibited by pexidartinib at concentrations of 0.03 µmol/L and 1.0 µmol/L, with IC50 values at least eightfold higher than those for CSF1R or KIT.[7] this compound demonstrates high potency against CSF1R with a reported IC50 of 2.1 nM.[1][3][8] However, a comprehensive kinase selectivity profile for this compound is not publicly available, limiting a direct comparison of its off-target activities with pexidartinib.
Cellular Activity
The efficacy of a kinase inhibitor is ultimately determined by its activity in a cellular context. The table below outlines the reported cellular activities of this compound and pexidartinib.
| Assay | This compound | Pexidartinib (PLX3397) | References |
| Cellular Antiproliferative Activity | Potent antiproliferative activity against colorectal cancer cells. | Inhibits CSF1-dependent proliferation of M-NFS-60, Bac1.2F5, and M-07e cells with IC50s of 0.44 µM, 0.22 µM, and 0.1 µM, respectively. | [1][3][4] |
| Macrophage Modulation | Reprograms M2-like macrophages to the M1 phenotype and suppresses macrophage migration. | Inhibits M2-like macrophage growth (IC50 = 0.056 µM) but has minimal effect on M1-like macrophage growth (IC50 > 10 µM). | [1][2][3] |
This compound has been shown to inhibit the proliferation of colorectal cancer cells and modulate the tumor immune microenvironment by reprogramming M2-like macrophages to an M1 phenotype and suppressing their migration.[1][3] Pexidartinib demonstrates potent inhibition of CSF1-dependent cell lines and selectively inhibits the growth of M2-like macrophages over M1-like macrophages.[2][4]
In Vivo Efficacy
The translation of in vitro and cellular activity to in vivo models is a crucial step in drug development.
| Model | This compound | Pexidartinib (PLX3397) | References |
| Colorectal Cancer | Orally active and inhibits the progression of colorectal cancer in vivo. | Not specifically reported for colorectal cancer, but has been studied in combination with other agents in various solid tumors. | [1][3] |
| Tenosynovial Giant Cell Tumor (TGCT) | Not Available | Approved for the treatment of symptomatic TGCT not amenable to surgery. Clinical trials demonstrated significant tumor response. | [5][7][9][10][11] |
| Other Solid Tumors | Not Available | Has been evaluated in preclinical and clinical studies for various solid tumors, often in combination with immunotherapy, with mixed results. | [5] |
This compound has demonstrated oral activity and efficacy in a colorectal cancer model.[1][3] Pexidartinib is approved for TGCT and has shown efficacy in reducing tumor volume and improving patient symptoms in this indication.[5][7][9] Its application in other solid tumors, particularly in combination with immunotherapy, is an area of active investigation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound and pexidartinib.
Caption: General experimental workflow for the preclinical evaluation of CSF1R inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CSF1R kinase activity.
Methodology:
-
Recombinant human CSF1R kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a buffered solution.
-
The test compound (this compound or pexidartinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of CSF1-dependent cells.
Methodology:
-
A CSF1-dependent cell line (e.g., M-NFS-60) is seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compound.
-
Cells are stimulated with a predetermined optimal concentration of CSF1.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Cell viability or proliferation is measured using a suitable assay, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
The IC50 value for antiproliferative activity is calculated from the dose-response curve.
Macrophage Polarization Assay
Objective: To evaluate the effect of a compound on the polarization of macrophages towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.
Methodology:
-
Monocytes are isolated from peripheral blood (human) or bone marrow (mouse) and differentiated into macrophages using M-CSF.
-
The differentiated macrophages are then polarized towards an M2 phenotype by treatment with IL-4 and IL-13.
-
The M2-polarized macrophages are treated with the test compound at various concentrations.
-
After an incubation period, the phenotype of the macrophages is assessed by:
-
Flow cytometry: Staining for cell surface markers characteristic of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) macrophages.
-
qRT-PCR: Measuring the gene expression of M1-associated (e.g., iNOS, TNF-α) and M2-associated (e.g., Arg1, Fizz1) markers.
-
ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
In Vivo Tumor Xenograft Model
Objective: To assess the antitumor efficacy of a compound in a preclinical animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor cells (e.g., colorectal cancer cells).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound or pexidartinib) via a clinically relevant route of administration (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and immune cell infiltration).
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This guide provides a comparative overview of this compound and pexidartinib based on currently available data. Pexidartinib is a well-characterized, FDA-approved drug with a known kinase selectivity profile and extensive clinical data in TGCT. This compound is a potent, preclinical CSF1R inhibitor with promising activity in colorectal cancer models. A direct head-to-head comparison is limited by the lack of a comprehensive public dataset for this compound. Researchers should consider the specific context of their studies, including the desired selectivity profile and the tumor type of interest, when selecting a CSF1R inhibitor for preclinical evaluation. The provided experimental protocols offer a foundation for generating further comparative data to better delineate the therapeutic potential of these and other CSF1R inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ENLIVEN study: Pexidartinib for tenosynovial giant cell tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib Upfront in a Case of Tenosynovial Giant Cell Tumor: Proof of Concept for a Treatment Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Csf1R Inhibitors in Cancer Cell Lines
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a crucial role in the development and maintenance of most tissue-resident macrophages.[1] In the context of cancer, the activation of CSF1R by its ligands, CSF-1 and IL-34, is implicated in the recruitment and polarization of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor progression.[1][2][3] Consequently, inhibiting the CSF1R signaling pathway has emerged as a promising therapeutic strategy in oncology.[1][4] This guide provides a comparative overview of the preclinical efficacy of various CSF1R inhibitors in different cancer cell lines, with a focus on supporting experimental data and methodologies.
A note on Csf1R-IN-3: As of the latest search, publically available data on the efficacy of a compound specifically designated "this compound" in cancer cell lines could not be located. The following sections provide a comparison of well-characterized alternative Csf1R inhibitors: Pexidartinib (PLX3397), BLZ945, and GW2580.
Comparative Efficacy of Csf1R Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) and observed effects of Pexidartinib, BLZ945, and GW2580 in various cell lines. Lower IC50 values are indicative of higher potency.
Table 1: IC50 Values of Csf1R Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | Biochemical Assay | 20 | [5][6][7] |
| c-Kit | Biochemical Assay | 10 | [5][6][7] | |
| FLT3 | Biochemical Assay | 160 | [5][6][7] | |
| M-NFS-60 | Murine Myelogenous Leukemia | 440 | [6][7] | |
| Bac1.2F5 | Murine Macrophage | 220 | [6] | |
| M-07e | Human Megakaryoblastic Leukemia | 100 | [6] | |
| BLZ945 | CSF1R | Biochemical Assay | 1 | [8][9][10] |
| M-NFS-60 | Murine Myelogenous Leukemia | 67 | [8][9][10] | |
| EOC2 | Murine Microglia | 142 | [11] | |
| BMDM | Bone Marrow-Derived Macrophages | 98 | [11] | |
| GW2580 | c-Fms (CSF1R) | Biochemical Assay | 30-60 | [12][13][14] |
| M-NFS-60 | Murine Myelogenous Leukemia | 330 | [14] | |
| Human Monocytes | Primary Cells | 470 | [14] |
Table 2: Summary of Csf1R Inhibitor Effects on Cancer-Relevant Cell Lines
| Inhibitor | Key Findings | Cancer Models/Cell Lines | Reference |
| Pexidartinib (PLX3397) | Induces apoptosis and has anti-tumor activity.[5] In combination with paclitaxel, it was generally well-tolerated in patients with advanced solid tumors.[15] Enhances CD8-mediated immunotherapy of melanoma.[7] | Tenosynovial Giant Cell Tumor, Melanoma, Glioblastoma, Breast Cancer | [2][16][17] |
| BLZ945 | Reduces the formation of triple-negative breast cancer brain metastases.[11] Inhibits the secretion of inflammatory cytokines that stimulate cancer cell invasion.[11] In combination with chemotherapy, it inhibited neuroblastoma growth.[18] | Triple-Negative Breast Cancer, Glioma, Neuroblastoma | [10][11][18] |
| GW2580 | Completely blocks the ability of CSF-1 to induce the growth of mouse myeloid cells and human monocytes.[12] Did not affect the growth of five human tumor cell lines directly.[13][19] In combination with an anti-VEGFR-2 antibody, it results in synergistic tumor growth reduction.[14] | Myeloid Leukemia, various solid tumors (indirectly) | [12][14][19] |
Experimental Protocols
The data presented above are typically generated using a variety of in vitro assays. Below are representative protocols for assessing cell viability and target protein expression.
1. Cell Viability/Proliferation Assay (MTS Assay)
This protocol outlines a common method for determining the effect of a Csf1R inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Csf1R inhibitor (e.g., this compound, Pexidartinib) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
MTS Reagent Addition: After incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Colorimetric Reading: The plate is incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a formazan product. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
2. Western Blot for Csf1R Signaling Pathway Analysis
This protocol is used to assess the effect of a Csf1R inhibitor on the expression and phosphorylation of Csf1R and downstream signaling proteins.
-
Cell Lysis: Cells treated with the Csf1R inhibitor or vehicle control are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total Csf1R, phosphorylated Csf1R (p-Csf1R), and downstream targets like phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine the effect of the inhibitor on their expression and phosphorylation levels.
Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and point of inhibition.
Experimental Workflow for Efficacy Validation
Caption: Workflow for validating Csf1R inhibitor efficacy.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Colony Stimulating Factor 1 Receptor Blockade Improves the Efficacy of Chemotherapy against Human Neuroblastoma in the Absence of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Cross-Validation of Csf1R-IN-3's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Csf1R-IN-3 with other notable Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms of action, potency, and selectivity. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies in this critical area of research.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1] Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Small molecule inhibitors targeting the ATP-binding site of the CSF1R kinase domain have emerged as a promising therapeutic strategy. This guide focuses on this compound and provides a cross-validation of its mechanism by comparing it with other well-characterized inhibitors: Pexidartinib, BLZ945 (Sotuletinib), and GW2580.
Mechanism of Action of Csf1R Inhibitors
Csf1R inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the receptor. This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell survival and proliferation. By inhibiting CSF1R, these compounds can modulate the tumor microenvironment by reducing the number and altering the function of tumor-associated macrophages (TAMs), which are known to support tumor growth and suppress anti-tumor immunity.[2][3]
Comparative Analysis of Csf1R Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, providing a clear overview of their potency and selectivity.
| Inhibitor | Csf1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Cellular Activity (EC50 in nM) | Reference |
| This compound | 2.1 | Not extensively reported | Anti-proliferative activity against colorectal cancer cells | [4] |
| Pexidartinib (PLX3397) | 13 - 20 | c-Kit (10-27), FLT3 (160) | Induces apoptosis and necrosis | [5][6][7] |
| BLZ945 (Sotuletinib) | 1 | >1000-fold selective vs. c-Kit and PDGFRβ | Inhibits CSF-1-dependent proliferation of bone marrow-derived macrophages (67) | [5][8] |
| GW2580 | 60 | Highly selective against a panel of 186 kinases | Inhibits CSF-1-induced growth of mouse myeloid M-NFS-60 cells (330) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a Csf1R Kinase Activity Assay.
Experimental Protocols
Csf1R Kinase Activity Assay (Biochemical Assay)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against the Csf1R kinase.
Materials:
-
Recombinant Csf1R kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Test inhibitors (dissolved in DMSO)
-
96-well white assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the Csf1R enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Csf1R.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Proliferation Assay (Cellular Assay)
This protocol assesses the ability of an inhibitor to block CSF-1-dependent proliferation of macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., M-NFS-60)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS
-
Recombinant murine or human CSF-1
-
Test inhibitors (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom black assay plates
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Stimulate the cells with a predetermined optimal concentration of CSF-1. Include a non-stimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the CSF-1 stimulated control and determine the EC50 value.
Conclusion
This compound demonstrates high potency as a Csf1R inhibitor. Its mechanism of action, typical of small molecule kinase inhibitors, is cross-validated by comparison with established compounds like Pexidartinib, BLZ945, and GW2580. The provided data and protocols offer a framework for researchers to further investigate this compound and other novel inhibitors in this important therapeutic area. The high selectivity of inhibitors like BLZ945 highlights a key goal in the development of next-generation Csf1R-targeted therapies, aiming to minimize off-target effects and improve the therapeutic window. Further studies on the comprehensive kinase selectivity profile of this compound are warranted to fully assess its potential as a research tool and therapeutic candidate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. apexbt.com [apexbt.com]
- 3. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Csf1R-IN-3: A Comparative Guide to First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Csf1R-IN-3, a potent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, against established first-generation Csf1R inhibitors. The following sections detail the biochemical potency, kinase selectivity, and reported in vivo efficacy of these compounds, supported by experimental data and methodologies to aid in the evaluation of this compound for research and development purposes.
Introduction to Csf1R Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the class III receptor tyrosine kinase family, is a crucial regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, the development of small molecule inhibitors targeting Csf1R has been an active area of research. First-generation inhibitors have demonstrated clinical utility but often exhibit off-target activities. This guide focuses on comparing the next-generation inhibitor, this compound, with these pioneering compounds.
Data Presentation
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and selected first-generation inhibitors against the Csf1R kinase.
| Compound | Csf1R IC50 (nM) | Reference |
| This compound | 2.1 | [2] |
| Pexidartinib (PLX3397) | 13 - 20 | [1] |
| GW2580 | 30 | [3][4] |
| Ki20227 | 2 | [5] |
Table 1: Comparison of Biochemical Potency (IC50) against Csf1R.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's performance is its selectivity – its ability to inhibit the target kinase without affecting other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects. This section compares the known kinase selectivity of this compound and first-generation inhibitors.
| Compound | Primary Off-Targets (IC50 or activity noted) | Reference |
| This compound | Publicly available comprehensive kinome scan data is not available. | |
| Pexidartinib (PLX3397) | c-Kit (IC50 = 27 nM), FLT3 (IC50 = 160 nM) | [1] |
| GW2580 | Highly selective; significant off-target activity primarily against the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB). | [1] |
| Ki20227 | VEGFR2 (IC50 = 12 nM), c-Kit (IC50 = 451 nM), PDGFRβ (IC50 = 217 nM) | [5] |
Table 2: Kinase Selectivity Profile of Csf1R Inhibitors.
In Vivo Performance
The ultimate test of a drug candidate is its performance in a living organism. The following table summarizes the reported in vivo activities of this compound and first-generation inhibitors in various preclinical models.
| Compound | Reported In Vivo Activity | Reference |
| This compound | Orally active; exhibits anti-tumor and immunomodulatory effects in a murine colon tumor model by suppressing macrophage migration and reprogramming M2-like macrophages to an M1 phenotype. | [2] |
| Pexidartinib (PLX3397) | Approved for the treatment of tenosynovial giant cell tumor. | [6] |
| GW2580 | Orally bioavailable; inhibits CSF-1-dependent growth of macrophages in vivo. | [7] |
| Ki20227 | Orally active; suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. | [5] |
Table 3: Summary of Reported In Vivo Activity.
Experimental Protocols
Biochemical Csf1R Kinase Assay (Example Protocol)
This protocol describes a general method for determining the in vitro potency of an inhibitor against the Csf1R kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Csf1R kinase.
Materials:
-
Recombinant human Csf1R (kinase domain)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution of recombinant Csf1R kinase in kinase assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted test compound or vehicle (DMSO) to the assay plate wells.
-
Add the Csf1R kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km for Csf1R.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Cell-Based Csf1R Inhibition Assay (Example Protocol)
This protocol outlines a general method for assessing the ability of an inhibitor to block Csf1R signaling in a cellular context.
Objective: To measure the potency of a test compound in inhibiting CSF-1-stimulated cell proliferation in a Csf1R-dependent cell line (e.g., M-NFS-60).
Materials:
-
M-NFS-60 cells (murine myelogenous leukemia cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant murine CSF-1
-
Test compound (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in a culture medium containing a suboptimal concentration of CSF-1 to maintain cell viability.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Stimulate the cells by adding a final concentration of CSF-1 that induces robust proliferation.
-
Incubate the plates for a period that allows for significant cell proliferation (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature and add a cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the number of viable cells, using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the CSF-1 stimulated vehicle control.
-
Determine the EC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. IHMT-CSF1R-833 discovered as potent and selective CSF1R inhibitor | EurekAlert! [eurekalert.org]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - CSF1R [maayanlab.cloud]
Safety Operating Guide
Navigating the Safe Disposal of Csf1R-IN-3: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Csf1R-IN-3, a potent and orally active CSF-1R inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards.
Chemical and Safety Data at a Glance
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C30H38N8O4 | [1][2][3][4] |
| Molecular Weight | 574.67 g/mol | [1][2][3][4] |
| IC50 | 2.1 nM for CSF-1R | [2][4][5] |
| Appearance | Solid | [6] |
| Storage (Powder) | -20°C | [1][2] |
| Storage (in Solvent) | -80°C | [1][5] |
Hazard Identification and Precautionary Measures
This compound is classified with specific hazards that necessitate careful handling and disposal.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Hazard Statements:
Precautionary Statements (selected):
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] In cases where dust or aerosols may be generated, a suitable respirator is necessary.[1]
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Aqueous Waste: Given its high aquatic toxicity, do not dispose of this compound down the drain.[1] Collect all aqueous solutions containing this compound as hazardous chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup.[1]
5. Spill Management:
-
In the event of a spill, avoid generating dust.[7]
-
Carefully sweep up solid spills and place the material in a sealed container for disposal.[7]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the spill area is decontaminated after cleanup.
-
Crucially, prevent any spilled material from entering drains or water courses.[1]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
This compound must be disposed of at an approved waste disposal plant.[1] Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in accordance with local, state, and federal regulations.
Caption: Workflow for the proper disposal of this compound waste.
Context: The Role of this compound in Research
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[8][9] The CSF1/CSF1R signaling pathway is crucial for the regulation, survival, proliferation, and differentiation of macrophages.[8][9][10] In various cancer models, this pathway is implicated in promoting a pro-tumorigenic microenvironment by influencing tumor-associated macrophages (TAMs).[10] this compound is used in research to inhibit this pathway, thereby suppressing the migration of macrophages and reprogramming them to enhance anti-tumor immunity, particularly in models of colorectal cancer.[2][4][5]
Caption: Simplified Csf1R signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Csf1R-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the potent and orally active CSF-1R inhibitor, Csf1R-IN-3. Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE and safety measures.
| Category | Equipment/Procedure | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, latex) | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned lab coat or impervious gown | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or aerosols.[1] |
| General Hygiene | Wash hands thoroughly after handling | To remove any residual chemical contamination.[1] |
| Emergency Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of exposure.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Reconstitution and Preparation of Stock Solutions
This compound is typically supplied as a powder. To prepare a stock solution, follow these steps:
-
Select an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Calculate the required amount: Based on the desired concentration and volume, calculate the mass of this compound powder needed.
-
Dissolution: In a well-ventilated area, add the solvent to the this compound powder. Gentle warming and sonication may be required to achieve complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Storage Conditions
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | Refer to the manufacturer's specifications. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months. |
| -20°C | Up to 1 month. |
Data sourced from supplier information.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general procedure to assess the inhibitory activity of this compound against its target, CSF-1R.
-
Prepare Reagents:
-
Kinase buffer (specific composition depends on the assay kit).
-
Recombinant CSF-1R enzyme.
-
Substrate (a peptide or protein that is phosphorylated by CSF-1R).
-
ATP (adenosine triphosphate).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, recombinant CSF-1R enzyme, and the this compound dilution (or vehicle control).
-
Incubate for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specified duration at the optimal temperature.
-
Stop the reaction.
-
-
Detection:
-
Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
This compound Handling and Preparation Workflow
Caption: Workflow for the safe handling and preparation of this compound.
CSF-1R Signaling Pathway and Inhibition by this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
